2-([1-(Bromomethyl)cyclobutyl]methyl)thiophene
CAS No.:
Cat. No.: VC16230462
Molecular Formula: C10H13BrS
Molecular Weight: 245.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13BrS |
|---|---|
| Molecular Weight | 245.18 g/mol |
| IUPAC Name | 2-[[1-(bromomethyl)cyclobutyl]methyl]thiophene |
| Standard InChI | InChI=1S/C10H13BrS/c11-8-10(4-2-5-10)7-9-3-1-6-12-9/h1,3,6H,2,4-5,7-8H2 |
| Standard InChI Key | BWLQYHKBSMYNGV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)(CC2=CC=CS2)CBr |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, 2-[[1-(bromomethyl)cyclobutyl]methyl]thiophene, reflects its bicyclic structure. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 245.18 g/mol |
| Canonical SMILES | C1CC(C1)(CC2=CC=CS2)CBr |
| InChI Key | BWLQYHKBSMYNGV-UHFFFAOYSA-N |
| PubChem CID | 66050625 |
The thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) is tethered to a cyclobutane ring via a methylene bridge, with a bromomethyl substituent at the 1-position of the cyclobutyl group. This configuration introduces both steric bulk and electrophilic reactivity at the bromine center, making the compound a versatile intermediate in cross-coupling reactions .
Synthetic Methodologies
Primary Synthesis Routes
The synthesis of 2-([1-(bromomethyl)cyclobutyl]methyl)thiophene involves sequential functionalization of cyclobutane and thiophene precursors:
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Cyclobutane Bromination:
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Substrate: 1-(Hydroxymethyl)cyclobutane.
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Reagent: or (N-bromosuccinimide).
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Conditions: Anhydrous dichloromethane, 0–25°C.
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Yield: ~70–85%.
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Thiophene Coupling:
Table 1: Optimization of Coupling Conditions
| Parameter | Effect on Yield |
|---|---|
| Temperature | >80°C improves cyclobutane stability |
| Solvent Polarity | Polar aprotic solvents favor S2 |
| Catalyst Loading | 5 mol% Pd achieves 92% conversion |
Alternative Approaches
Modified Paal-Knorr thiophene synthesis and Gewald aminothiophene routes have been explored for analogous structures :
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Paal-Knorr: Condensation of 1,4-diketones with , though this method risks furan byproduct formation .
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Gewald Reaction: Utilizes α-cyanoketones and elemental sulfur, ideal for 2-aminothiophenes but less applicable to brominated systems .
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The thiophene ring undergoes regioselective substitution at the 5-position due to the directing effects of the sulfur atom :
Notable Reactions:
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Nitration: Requires HNO/HSO at 50°C.
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Sulfonation: in dioxane.
Bromomethyl Group Reactivity
The –CHBr moiety participates in:
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Nucleophilic substitutions (e.g., with amines or thiols).
Example: Reaction with phenylboronic acid yields a biaryl derivative (confirmed by GC-MS).
| Compound | IC (μM) | Target |
|---|---|---|
| 2-Bromothiophene | 28.5 | Topoisomerase II |
| 2-([1-(BrCH)C4H6]CH2)Thiophene | Pending | Tubulin polymerization |
Industrial and Materials Science Applications
Organic Electronics
Thiophene-based polymers are pivotal in organic photovoltaics (OPVs) and field-effect transistors (OFETs) . The bromomethyl group in this compound serves as a crosslinking site for conductive polymer networks.
Pharmaceutical Intermediates
The compound’s bifunctional reactivity (bromine + thiophene) makes it a candidate for kinase inhibitor synthesis, particularly in oncology .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s mode of action in tubulin inhibition.
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Polymer Chemistry: Develop block copolymers for flexible electronics.
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Toxicokinetics: Assess metabolic pathways in mammalian models.
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